二苯甲基异氰酸酯

描述

Diphenylmethyl isocyanate is a laboratory chemical used for the synthesis of substances .

Synthesis Analysis

The synthesis of isocyanides, including Diphenylmethyl isocyanide, has been studied extensively. One method involves the in-water dehydration of N-formamides to afford isocyanides using micellar conditions at room temperature . This method allows for the preparation of aliphatic isocyanides in an environmentally friendly manner . Another innovative isocyanide synthesis method avoids the aqueous workup, which can be performed on a scale from 0.2 mmol (in 96-well microtiter plates) up to 0.5 mol (multigram scale) .Molecular Structure Analysis

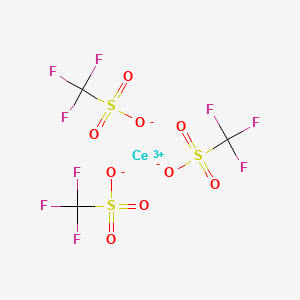

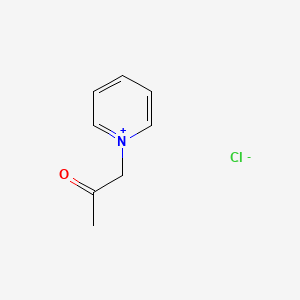

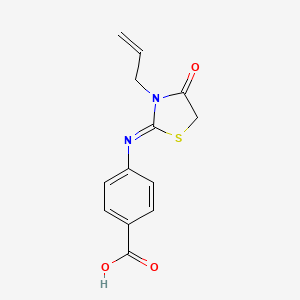

Diphenylmethyl isocyanide contains a total of 28 bonds, including 17 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aliphatic isocyanate .Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of diisocyanates, including Diphenylmethyl isocyanide, are relevant to exposure in the workplace and in the general environment . These properties include density, hydrophobicity, physical state, and vapor pressure .科学研究应用

Physical-Chemical Properties

Diphenylmethyl isocyanide, like other diisocyanates, has physical-chemical properties that are relevant to exposure in the workplace and in the general environment . These properties include density, hydrophobicity, physical state, and vapor pressure .

Diisocyanate Reactions

Diisocyanates, including Diphenylmethyl isocyanide, have a specific reactivity towards water and biological (macro)molecules, and the resulting reaction products are key . This reactivity is due to the isocyanate (N=C=O, or NCO) functional group .

Use in Polyurethane Polymers

Diisocyanates are monomers used to make polyurethane (PU) polymers . They are characterized by having two NCO groups as their key reactive sites . Diphenylmethyl isocyanide, also known as methylenediphenyl diisocyanate (MDI), is one of the most widely used PU raw materials .

Medicinal Chemistry

Isocyanides, including Diphenylmethyl isocyanide, have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . However, their use in medicinal chemistry has been limited due to misconceptions about their reactivity and metabolic stability .

Metal Coordinating Properties

Isocyanides have metal coordinating properties, which have been utilized in ecological systems . The isocyanide functional group can be used as an unconventional pharmacophore, especially useful as a metal coordinating warhead .

Palladium-Catalyzed Isocyanide Insertions

Recent developments in palladium-catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings . This has led to advances in the field over the past eight years .

作用机制

Target of Action

Diphenylmethyl isocyanide, like other isocyanides, demonstrates potent antimicrobial activities . The primary targets of this compound are essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antimicrobial action.

Mode of Action

The compound interacts with its targets through covalent modifications at their active site cysteines . This interaction results in concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide . This inhibitory action disrupts the normal functioning of the targeted enzymes, thereby impeding the growth and survival of the bacteria.

Biochemical Pathways

The affected biochemical pathways include the fatty acid biosynthetic process and the hexosamine pathway . The disruption of these pathways leads to downstream effects such as the destabilization and dysregulation of proteins related to the targeted pathways . This disruption can significantly impact the metabolic processes of the bacteria, leading to their eventual death.

Pharmacokinetics

Isocyanides in general are considered lipophilic , which could influence their bioavailability and distribution within the body

Result of Action

The result of the action of diphenylmethyl isocyanide is the inhibition of bacterial growth. By covalently modifying essential metabolic enzymes, the compound disrupts crucial biochemical pathways, leading to the destabilization and dysregulation of proteins . This disruption impedes the normal functioning of the bacteria, leading to their eventual death.

Action Environment

The action, efficacy, and stability of diphenylmethyl isocyanide can be influenced by various environmental factors. For instance, the compound’s reactivity with water and biological (macro)molecules can impact its effectiveness . Additionally, safety data sheets indicate that the compound should be handled with strict engineering controls and personal protective equipment due to its allergenic and sensitizing properties

安全和危害

未来方向

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The development of green PUs with properties and performance comparable to fossil-based ones is a future direction in this field .

属性

IUPAC Name |

[isocyano(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKQCRSUOJRCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3128-85-6 | |

| Record name | 1,1′-(Isocyanomethylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3128-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)